molecular formula C9H6ClF3O2 B182824 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone CAS No. 129604-27-9

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

Cat. No. B182824
M. Wt: 238.59 g/mol
InChI Key: BUSQQCHYIYPNTO-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone is a chemical compound with the molecular formula C9H6ClF3O2 . It has a molecular weight of 238.59 . The compound is stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI code for 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone is 1S/C9H6ClF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone is a liquid at room temperature . The compound’s physicochemical properties such as its number of heavy atoms, fraction Csp3, number of H-bond acceptors and donors, molar refractivity, TPSA, and lipophilicity have been calculated .

Scientific Research Applications

Summary of the Application

“1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone” and its derivatives, known as trifluoromethylpyridines (TFMP), are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives are complex and involve various chemical reactions . The specific methods of application or experimental procedures would depend on the specific derivative being used and its intended application.

Results or Outcomes

Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Trifluoromethoxylation Reagents

Methods of Application or Experimental Procedures

Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . The specific methods of application or experimental procedures would depend on the specific reagent being used and its intended application.

Results or Outcomes

The development of these new reagents has made CF3O-containing compounds more accessible, opening up new possibilities for their use in various fields .

3. Electrochromic Materials

Summary of the Application

“1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone” is used in the synthesis of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are electrochromic materials .

Methods of Application or Experimental Procedures

These polydithienylpyrroles are synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these materials .

Results or Outcomes

The PTTPP film displays three various electrochromic behaviors . This opens up new possibilities for the use of these materials in various applications, such as smart windows, displays, and sensors .

4. Synthesis of Trifluoromethylpyridines

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives, which include “1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Methods of Application or Experimental Procedures

The synthesis of TFMP derivatives is complex and involves various chemical reactions . The specific methods of application or experimental procedures would depend on the specific derivative being synthesized and its intended application.

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSQQCHYIYPNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564090
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

CAS RN

129604-27-9
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-4'-(trifluoromethoxy)acetophenone
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